(2-Hydroxyquinolin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(2-Hydroxyquinolin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in heterocyclic chemistry often focuses on the synthesis and structural elucidation of novel compounds with potential biological or material applications. For instance, the study on the synthesis of novel heterocycles from quinoline derivatives highlights the importance of structural analysis using NMR spectroscopy and X-ray diffraction to understand the compound's configuration and potential reactivity (Chimichi et al., 2007).
Photocatalytic Transformations
Compounds containing quinoline and its derivatives have been explored for their photocatalytic properties, which are useful in environmental applications and the development of new materials. The study on reactive species involved in photocatalytic transformations on zinc oxide demonstrates the role of heterocyclic compounds in facilitating or undergoing photocatalytic reactions (Richard & Boule, 1995).
Antimicrobial and Antihypertensive Activities
Heterocyclic compounds, particularly those incorporating piperidine and quinoline rings, have been studied for their biological activities, including antimicrobial and antihypertensive effects. For example, piperidine derivatives with a quinazoline ring system have shown potential as antihypertensive agents in preclinical models (Takai et al., 1986).
Properties
IUPAC Name |
4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-7-2-3-9-18(16)24-27-23(32-28-24)13-17-8-6-12-29(15-17)25(31)20-14-22(30)26-21-11-5-4-10-19(20)21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOJWKPORJIKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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